Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate
Description
Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is a thiourea derivative characterized by a methyl ester group attached to a phenyl ring, which is further substituted with a carbamothioyl (-NH-CS-NH-) moiety linked to a tetrahydrofuran-2-ylmethyl group. This structure confers unique physicochemical properties, including:
- Polarity: The tetrahydrofuran (THF) ring introduces oxygen atoms, enhancing solubility in polar solvents compared to sulfur-containing analogs like thiophene derivatives .
- Reactivity: The thiourea moiety enables nucleophilic substitution and metal chelation, while the ester group allows hydrolysis under acidic/basic conditions .
- Biological Potential: Thiourea derivatives are known for antimicrobial, antitumor, and anti-inflammatory activities, with structural variations modulating target specificity .
Properties
IUPAC Name |
methyl 2-[4-(oxolan-2-ylmethylcarbamothioylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-19-14(18)9-11-4-6-12(7-5-11)17-15(21)16-10-13-3-2-8-20-13/h4-7,13H,2-3,8-10H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWOPZVSKPTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Introduction of the Carbamothioyl Group: This step involves the reaction of the tetrahydrofuran derivative with thiocarbamoyl chloride under basic conditions to form the carbamothioyl intermediate.
Coupling with Phenyl Acetate: The final step involves coupling the carbamothioyl intermediate with methyl 4-aminophenylacetate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones.
Reduction: Reduction reactions can target the carbamothioyl group, converting it into a more reduced form such as a thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of thiols or amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for use in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism of action of Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with molecular targets through various pathways:
Hydrogen Bonding: The carbamothioyl group can form hydrogen bonds with biological macromolecules, influencing their function.
Hydrophobic Interactions: The phenyl ring and tetrahydrofuran moiety can engage in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, modifying its targets and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its combination of a THF-derived substituent and carbamothioyl group. Key comparisons include:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituents | Molecular Features | Biological Activities |
|---|---|---|---|
| Methyl (4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}phenyl)acetate | Tetrahydrofuran-2-ylmethyl, carbamothioyl, methyl ester | Enhanced polarity due to THF oxygen; moderate lipophilicity | Potential antimicrobial and antitumor activity (theoretical) |
| Methyl (4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}phenyl)acetate | Thiophen-2-ylmethyl group | Higher lipophilicity (sulfur atom); stronger π-π interactions | Demonstrated antileishmanial and antitumor activity |
| Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate | 2,2-Dimethoxyethyl group | Ether oxygen atoms increase solubility; flexible side chain | Herbicidal activity; potential enzyme inhibition |
| Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate | Trifluoromethyl, ethyl ester | High lipophilicity (CF₃ group); metabolic stability | Neuroprotective effects; enhanced pharmacokinetics |
Substituent Effects on Physicochemical Properties
- Tetrahydrofuran vs. Thiophene : The THF group improves aqueous solubility compared to thiophene’s sulfur-containing ring, which may enhance bioavailability in polar biological environments .
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., Fluoxetine analogs) exhibit stronger receptor binding due to electron-withdrawing effects, whereas the target compound’s THF group offers hydrogen-bonding capability without significant electronic withdrawal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
